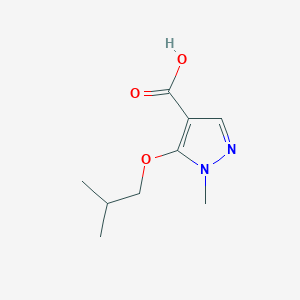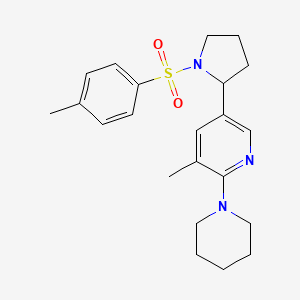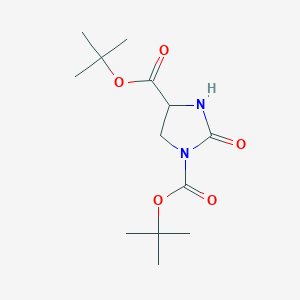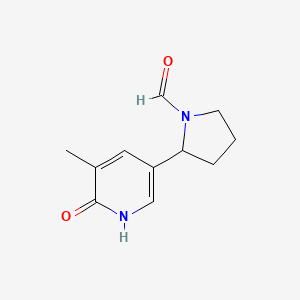
6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides, which allows it to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide typically involves the condensation of benzimidazole derivatives with pyridine carboximidamide. One common method involves the reaction of 2-aminobenzimidazole with pyridine-3-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) and a base like triethylamine (TEA) in an inert solvent like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of 6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate (K2CO3) in solvents such as DCM or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzimidazole or pyridine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A fundamental scaffold in medicinal chemistry with a wide range of biological activities.
Pyridine derivatives: Known for their diverse pharmacological properties and use in drug development.
Imidazole derivatives: Similar to benzimidazole, these compounds are also widely studied for their biological activities.
Uniqueness
6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide is unique due to its combination of benzimidazole and pyridine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.
Propriétés
Formule moléculaire |
C13H11N5O |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-13(17-19)9-5-6-12(15-7-9)18-8-16-10-3-1-2-4-11(10)18/h1-8,19H,(H2,14,17) |
Clé InChI |
PBYOJHNFHVUBHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11816723.png)





![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid](/img/structure/B11816769.png)

![Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B11816783.png)

